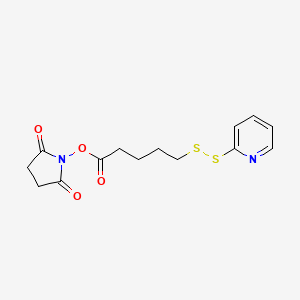

N-succinimidyl-5-(2-pyridyldithio)valerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-succinimidyl-5-(2-pyridyldithio)valerate can be synthesized through a multi-step process involving the reaction of 5-(2-pyridyldithio)valeric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bond in the compound can be reduced to thiols using reducing agents like dithiothreitol.

Common Reagents and Conditions

Substitution Reactions: Typically involve primary amines under mild conditions.

Reduction Reactions: Use reducing agents such as dithiothreitol in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: Formation of amide-linked conjugates.

Reduction Reactions: Formation of thiol-containing products.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-succinimidyl-5-(2-pyridyldithio)valerate has several significant applications in scientific research:

-

Chemistry :

- Used as a crosslinking reagent to facilitate the formation of stable bonds between molecules, aiding in the study of molecular interactions.

- Enables the synthesis of complex molecular architectures through its ability to form disulfide bonds.

-

Biology :

- Employed in the modification of proteins and peptides , allowing researchers to investigate protein-protein interactions and protein functionality.

- Useful in creating bioconjugates that can be used in various biological assays.

-

Medicine :

- Plays a critical role in the development of antibody-drug conjugates , which are targeted therapies for cancer treatment. These conjugates enhance the delivery of therapeutic agents directly to cancer cells, minimizing side effects on healthy tissues.

- Utilized in vaccine development by enabling the conjugation of antigens to carrier proteins.

-

Industry :

- Applied in the production of diagnostic assays, where it helps in the labeling and detection of biomolecules.

- Facilitates the development of biosensors by enabling the immobilization of enzymes or antibodies on sensor surfaces.

Case Studies and Research Findings

- Antibody-Drug Conjugates : A study demonstrated that conjugating antibodies with this compound significantly improved targeting efficacy against specific cancer cell lines, leading to enhanced therapeutic outcomes.

- Protein Modification Studies : Research involving the modification of proteins using this compound revealed insights into protein folding and stability, highlighting its potential in structural biology.

- Diagnostic Applications : Development of diagnostic assays utilizing this compound showed improved sensitivity and specificity in detecting biomarkers related to various diseases.

Wirkmechanismus

N-succinimidyl-5-(2-pyridyldithio)valerate exerts its effects through the formation of stable amide bonds with primary amines on biomolecules . The compound’s disulfide bond can be cleaved under reducing conditions, allowing for controlled release of linked molecules . This mechanism is particularly useful in targeted drug delivery and controlled release applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-succinimidyl-3-(2-pyridyldithio)propionate: Similar in structure but with a shorter linker.

N-succinimidyl-4-(2-pyridyldithio)butyrate: Another similar compound with a different linker length.

Uniqueness

N-succinimidyl-5-(2-pyridyldithio)valerate is unique due to its specific linker length, which provides optimal spacing for bioconjugation applications . This makes it particularly suitable for applications requiring precise control over the distance between linked molecules .

Biologische Aktivität

N-succinimidyl-5-(2-pyridyldithio)valerate (often abbreviated as S-PVA) is a heterobifunctional reagent widely utilized in biochemical research, particularly in the fields of protein modification and conjugation. This compound is notable for its ability to facilitate the formation of disulfide bonds between proteins, which has significant implications for protein engineering, drug delivery systems, and therapeutic applications.

S-PVA contains two functional groups:

- An N-hydroxysuccinimide (NHS) ester that reacts with amino groups on proteins.

- A 2-pyridyldithio group that can react with thiol groups.

This dual reactivity enables S-PVA to introduce thiol groups into proteins or to create protein-protein conjugates through thiol-disulfide exchange reactions.

The mechanism of action for S-PVA involves two primary steps:

- Thiolation : The NHS group reacts with the amino groups of target proteins, leading to the incorporation of the 2-pyridyldithio moiety into the protein structure.

- Conjugation : The introduced 2-pyridyldithio groups can then react with thiol-containing proteins, resulting in stable disulfide-linked conjugates. This process is reversible, allowing for potential applications in targeted drug delivery and controlled release systems .

Applications in Biochemistry

S-PVA has been applied in various biochemical studies and applications:

- Protein Engineering : The introduction of thiol groups allows for further modifications or cross-linking with other biomolecules, enhancing the stability and functionality of proteins.

- Drug Delivery Systems : By conjugating drugs to proteins via disulfide bonds, S-PVA facilitates targeted delivery mechanisms that can be activated under specific physiological conditions.

- Diagnostics : The ability to create stable protein conjugates makes S-PVA useful in developing diagnostic assays where specific binding is required.

Case Study 1: Protein Conjugation

A study demonstrated the use of S-PVA to create a ribonuclease-albumin conjugate. The conjugation was achieved by first thiolating ribonuclease using S-PVA, followed by reaction with thiolated albumin. This approach not only enhanced the stability of ribonuclease but also improved its pharmacokinetic properties when administered in vivo .

Case Study 2: Controlled Release Systems

In another application, researchers utilized S-PVA to develop a drug delivery system for anticancer agents. By attaching doxorubicin to a protein carrier via disulfide bonds formed using S-PVA, they were able to design a system that released the drug selectively in tumor environments where reducing conditions prevail .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of S-PVA:

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGFYSYSCHJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.